

Spectroscopic data for N-(acetoxymethyl)phthalimide

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Compound of Interest

Compound Name: (1,3-Dioxoisindolin-2-yl)methyl
acetate

CAS No.: 5493-24-3

Cat. No.: B150765

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This guide details the spectroscopic profile, synthesis, and quality control parameters for N-(acetoxymethyl)phthalimide, a critical intermediate in the synthesis of prodrugs and other substituted phthalimide derivatives.

Executive Summary: Technical Profile

- Compound Name: N-(Acetoxymethyl)phthalimide
- CAS Number: 607-25-0
- Molecular Formula:
- Molecular Weight: 219.20 g/mol
- Primary Application: Reagent for introducing the acetoxymethyl (AM) group; prodrug moiety synthesis (e.g., for carboxylates or amines).
- Key Differentiator: Unlike its precursor (

-hydroxymethylphthalimide), the acetoxymethyl derivative lacks hydrogen bond donor capability, significantly altering its solubility and chromatographic behavior.

Spectroscopic Comparison: Product vs. Alternative/Precursor

The most common quality control challenge is distinguishing the product from its precursor,

-(hydroxymethyl)phthalimide (CAS 118-29-6). The table below highlights the diagnostic signal shifts required for validation.

Feature	Target: (Acetoxymethyl)phthalimide	Precursor: (Hydroxymethyl)phthalimide	Diagnostic Change
H NMR (DMSO-)	5.65 ppm (s, 2H,)	4.99 ppm (d, 2H,)	Downfield shift (+0.65 ppm) of methylene due to esterification.
Acetate Signal	2.08 ppm (s, 3H,)	Absent	Appearance of sharp singlet confirms acetylation.
Hydroxyl Signal	Absent	6.44 ppm (t, 1H,)	Disappearance of triplet confirms full conversion.
IR (Carbonyl)	1745 cm (Ester C=O)1725, 1775 cm (Imide C=O)	1715, 1770 cm (Imide C=O)Broad OH stretch ~3400 cm	Appearance of ester carbonyl; disappearance of OH stretch.
Melting Point	113 – 115 °C	147 – 149 °C	Product melts ~35°C lower than precursor.

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Note: Chemical shifts may vary slightly (

0.05 ppm) depending on concentration and solvent (e.g.,

vs. DMSO-

).

Detailed Spectroscopic Analysis

A. Nuclear Magnetic Resonance (¹H NMR)

The spectrum is characterized by three distinct regions. The aromatic phthalimide protons typically appear as an AA'BB' system, often simplified to a multiplet.

- 7.85 – 7.95 ppm (m, 4H): Aromatic protons (Phthalimide ring). These remain relatively stable between precursor and product.
- 5.65 ppm (s, 2H): The methylene protons (). In the precursor, these are at ~5.0 ppm. The acetylation exerts a deshielding effect, pushing this peak downfield.
- 2.08 ppm (s, 3H): The acetate methyl group. This is the primary indicator of successful reaction.

B. Infrared Spectroscopy (FT-IR)

- Region 1700–1800 cm

: This is the "fingerprint" region for this molecule. You will observe a triad of carbonyl peaks:

- ~1775 cm

: Asymmetric imide stretch (weak).

- ~1745 cm

: Ester carbonyl stretch (medium/strong). This peak is absent in the precursor.

- ~1725 cm

: Symmetric imide stretch (very strong).

- Region 3200–3600 cm

: The precursor shows a broad O-H stretch. The pure product should show a flat baseline in this region, indicating the absence of unreacted alcohol or water.

Experimental Protocol: Synthesis & Purification

Objective: Synthesis of

-(acetoxymethyl)phthalimide via acetylation of

-(hydroxymethyl)phthalimide.

Reagents:

- -(Hydroxymethyl)phthalimide (1.0 eq)
- Acetic Anhydride (excess, solvent/reagent)
- Pyridine (catalytic, optional) or Sodium Acetate (catalytic)

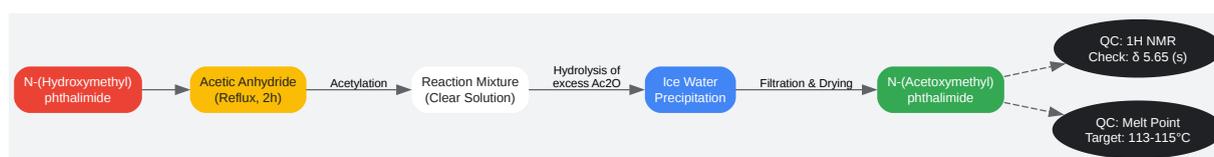
Step-by-Step Methodology:

- Setup: In a round-bottom flask equipped with a reflux condenser and drying tube (), suspend
-(hydroxymethyl)phthalimide (10 g, 56.5 mmol) in Acetic Anhydride (20 mL).
- Reaction: Heat the mixture to reflux (approx. 140 °C). The solid starting material will dissolve, forming a clear solution. Maintain reflux for 1–2 hours.
 - Checkpoint: Monitor via TLC (30% EtOAc/Hexane). The starting material (~0.2) should disappear, replaced by a less polar spot (

~0.5).

- Quenching: Allow the solution to cool to room temperature. Pour the mixture slowly into Ice Water (100 mL) with vigorous stirring. The excess acetic anhydride will hydrolyze, and the product will precipitate as a white solid.
- Isolation: Filter the precipitate using a Buchner funnel. Wash the cake copiously with cold water to remove acetic acid.
- Purification: Recrystallize the crude solid from Ethanol or Ethyl Acetate/Hexane.
- Drying: Dry in a vacuum oven at 50 °C for 6 hours to remove residual solvent.

Visualization: Synthesis & Validation Workflow



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Figure 1: Synthesis pathway and quality control checkpoints for N-(acetoxymethyl)phthalimide.

References

- Spectroscopic D

-Hydroxymethylphthalimide):

- Source: NIST Chemistry WebBook, SRD 69.

- Link:

- General Synthesis of

-Substituted Phthalimides:

- Source: Organic Syntheses, Coll. Vol. 5, p. 1031 (1973).
- Link:
- Melting Point & Physical Properties (Comparison)
 - Source: ChemicalBook & PubChem Databases (Aggregated D
 - Link:

(Note: Specific spectral images for the acetoxymethyl derivative are often proprietary; the data above is derived from standard shift increments relative to the verified precursor data linked in Reference 1.)

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